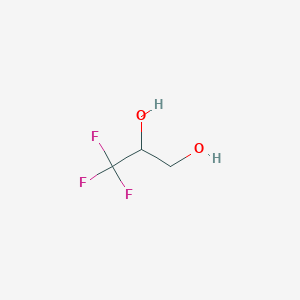

3,3,3-Trifluoropropane-1,2-diol

描述

Contextualization of Fluorinated Diols in Contemporary Chemical Research

Fluorinated diols represent a specialized class of organic compounds that have garnered considerable attention in modern chemical research, particularly in the fields of medicinal chemistry, materials science, and organic synthesis. The introduction of fluorine atoms into a diol scaffold imparts unique physicochemical properties that are often advantageous compared to their non-fluorinated counterparts. nih.gov The high electronegativity and small size of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, binding affinity to biological targets, and conformational preferences. nih.govmdpi.com

The trifluoromethyl (-CF3) group, in particular, is a key structural motif in many pharmaceuticals and agrochemicals. mdpi.com Its incorporation can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. mdpi.com Furthermore, the strong electron-withdrawing nature of the -CF3 group can modulate the acidity or basicity of nearby functional groups, which is a crucial parameter in drug design. mdpi.com In materials science, fluorinated diols are utilized as monomers for the synthesis of advanced polymers with desirable properties such as thermal stability, chemical resistance, and low surface energy. cymitquimica.com The development of synthetic methodologies to create novel fluorinated building blocks, including fluorinated diols, is an active area of research, as these compounds serve as versatile precursors for more complex fluorinated molecules. olemiss.edu

Significance of 3,3,3-Trifluoropropane-1,2-diol as a Research Target

Among the various fluorinated diols, this compound has emerged as a significant research target due to its unique structural features and versatile applications. As a chiral compound, its enantiomers, (S)- and (R)-3,3,3-Trifluoropropane-1,2-diol, are valuable building blocks in asymmetric synthesis. The presence of a trifluoromethyl group adjacent to a diol functionality makes it a desirable synthon for the construction of complex, fluorinated molecules with potential biological activity.

The high purity of this compound makes it a valuable component in the synthesis of pharmaceuticals and advanced materials, where the presence of fluorine can enhance metabolic stability and lipophilicity. In medicinal chemistry, this compound is of interest for its potential as an enzyme inhibitor, making it a candidate for the development of drugs targeting metabolic disorders. For instance, the (R)-enantiomer has been used in receptor-binding studies, highlighting the importance of chirality in biological interactions.

The reactivity of the two hydroxyl groups allows for a range of chemical transformations, including oxidation to form trifluoromethyl ketones or aldehydes, reduction to alcohol derivatives, and nucleophilic substitution reactions. This chemical versatility, combined with the unique properties conferred by the trifluoromethyl group, establishes this compound as a key platform molecule in contemporary chemical research. A method for its preparation involves the hydrolysis of 3,3,3-trifluoro-1,2-epoxypropane. lookchem.com

Physical and Chemical Properties of this compound

The properties of this compound are largely dictated by the presence of the trifluoromethyl group and the two hydroxyl groups.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₅F₃O₂ |

| Molecular Weight | 130.07 g/mol researchgate.net |

| Appearance | Colorless, transparent liquid |

| Boiling Point | 69-70 °C at 10 Torr lookchem.comscbt.com |

| Density | 1.505 g/cm³ lookchem.com |

| Refractive Index (n2D) | 1.3617 lookchem.com |

Table 2: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 431-39-0 alfa-chemistry.com |

| InChI | InChI=1S/C3H5F3O2/c4-3(5,6)2(8)1-7/h2,7-8H,1H2 cymitquimica.com |

| InChIKey | QMASYWGIMXQPEJ-UHFFFAOYSA-N cymitquimica.com |

| SMILES | C(C(C(F)(F)F)O)O hovione.com |

Structure

3D Structure

属性

IUPAC Name |

3,3,3-trifluoropropane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3O2/c4-3(5,6)2(8)1-7/h2,7-8H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMASYWGIMXQPEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801303564 | |

| Record name | 3,3,3-Trifluoro-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-39-0 | |

| Record name | 3,3,3-Trifluoro-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3-Trifluoro-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoropropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,3,3 Trifluoropropane 1,2 Diol

Established Synthetic Routes to 3,3,3-Trifluoropropane-1,2-diol

Precursor-Based Fluorination Approaches

Direct fluorination of a propane-1,2-diol precursor is a challenging endeavor due to the high reactivity of fluorinating agents and the potential for side reactions. Therefore, precursor-based approaches typically involve the synthesis of a fluorinated intermediate that is then converted to the target diol. One such strategy involves the use of 3-bromo-1,1,1-trifluoro-2-propanol. When this bromohydrin is treated with aqueous sodium hydroxide (B78521) at low temperatures, the primary reaction is the hydrolysis of the bromine atom, yielding this compound. lookchem.com However, at higher temperatures, dehydrohalogenation becomes the dominant pathway, leading to the formation of 3,3,3-trifluoro-1,2-epoxypropane. lookchem.com

Another precursor-based method starts with the dehydrochlorination of chlorotrifluoropropene isomers to produce 3,3,3-trifluoropropyne. researchgate.net This alkyne can then be subjected to further chemical transformations to introduce the diol functionality.

Hydrolysis of Fluorinated Epoxides, such as 3,3,3-Trifluoropropene (B1201522) Oxide

A common and effective method for the preparation of this compound is the hydrolysis of 3,3,3-trifluoropropene oxide (also known as 3,3,3-trifluoro-1,2-epoxypropane). This reaction involves the ring-opening of the epoxide by water, typically under acidic or basic conditions, to form the diol.

One documented method involves refluxing 3,3,3-trifluoro-1,2-epoxypropane with a 1% aqueous sulfuric acid solution. lookchem.com The reaction, however, is noted to be slow, requiring approximately 12 hours for completion. lookchem.com Following the reaction, continuous extraction with ethyl ether is employed to isolate the product. lookchem.com

A patent describes a co-production method where 3,3,3-trifluoropropylene oxide reacts with carbon dioxide in the presence of an organic micromolecule system. google.com After an initial reaction period, water is added, and the reaction continues at a controlled temperature (30°C to 60°C) to yield a mixture of 3,3,3-trifluoropropylene carbonate and 3,3,3-trifluoro-1,2-propanediol. google.com The two products are then separated and purified. google.com

The hydrolysis of halogenated epoxides, in general, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile (water or hydroxide ion) attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a C-O bond. researchmap.jp

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| 3,3,3-Trifluoro-1,2-epoxypropane | 1% aqueous H₂SO₄, reflux | 3,3,3-Trifluoro-1,2-propanediol | 26.2% | lookchem.com |

| 3,3,3-Trifluoropropylene oxide | 1. CO₂, organic micromolecule system, 25-200°C, 0.1-5MPa; 2. H₂O, 30-60°C | 3,3,3-Trifluoro-1,2-propanediol and 3,3,3-Trifluoropropylene carbonate | Not specified | google.com |

Reduction-Based Syntheses

Reduction of a suitable carbonyl-containing precursor can also yield this compound. A key starting material for this approach is 3-bromo-1,1,1-trifluoropropanone. The reduction of this ketone using lithium aluminum hydride has been shown to produce 3-bromo-1,1,1-trifluoro-2-propanol. lookchem.com This intermediate can then be hydrolyzed to the desired diol as described in the precursor-based fluorination section. It is noted that the reduction with lithium aluminum hydride results in limited replacement of the bromine atom. lookchem.com

Novel and Emerging Synthetic Strategies for this compound

Research into new synthetic routes for this compound is ongoing, driven by the need for more efficient, cost-effective, and environmentally friendly processes. While specific novel strategies for this particular diol are not extensively detailed in the provided search results, general trends in fluorinated compound synthesis suggest potential avenues. These could include biocatalytic methods, employing enzymes for stereoselective synthesis, or the development of novel catalytic systems that can operate under milder conditions.

Optimization of Reaction Conditions for this compound Production

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing byproducts and reaction times. Key parameters that are often adjusted include temperature, pressure, solvent, and the nature and concentration of catalysts.

For instance, in the hydrolysis of 3-bromo-1,1,1-trifluoro-2-propanol using aqueous sodium hydroxide, temperature plays a critical role in determining the product distribution. lookchem.com At lower temperatures, hydrolysis to the diol is favored, whereas higher temperatures promote the formation of the epoxide. lookchem.com Specifically, at 40-55°C, the yield of the glycol was 30% of the starting bromohydrin. lookchem.com

In the co-production of the diol and trifluoropropylene carbonate from the corresponding epoxide, the reaction conditions are carefully controlled. The initial reaction with carbon dioxide is carried out at temperatures ranging from 25°C to 200°C and pressures from 0.1MPa to 5MPa for 2 to 48 hours. google.com The subsequent hydrolysis step is conducted at a lower temperature of 30°C to 60°C for 4 to 48 hours. google.com

Catalytic Systems in this compound Synthesis

Catalysts play a pivotal role in many of the synthetic routes to this compound by accelerating reaction rates and influencing selectivity.

In the hydrolysis of 3,3,3-trifluoropropene oxide, acidic catalysts such as sulfuric acid are employed to facilitate the ring-opening of the epoxide. lookchem.com While effective, this method can be slow. lookchem.com

A patent for the co-production of the diol and its corresponding carbonate mentions the use of an "organic micromolecule system" as a catalyst for the initial reaction between the epoxide and carbon dioxide. google.com The specific nature of this catalyst system is not fully disclosed in the provided information.

For other types of diol synthesis, such as the one-step production of 1,3-propanediol (B51772) from ethylene (B1197577) oxide and syngas, bimetallic catalyst systems, for example, cobalt-ruthenium complexes with phosphine (B1218219) ligands, have been investigated. google.com While not directly applied to this compound, these advanced catalytic systems highlight a potential area for future research in optimizing the synthesis of fluorinated diols.

The use of L-proline as an organocatalyst has been effective in various multicomponent reactions, demonstrating its versatility. researchgate.net Although not specifically reported for the synthesis of this compound, the exploration of such organocatalysts could offer a milder and more environmentally benign alternative to traditional acid or metal-based catalysts.

| Reaction | Catalyst | Function | Reference |

| Hydrolysis of 3,3,3-Trifluoro-1,2-epoxypropane | Sulfuric Acid | Acid catalyst for epoxide ring-opening | lookchem.com |

| Reaction of 3,3,3-Trifluoropropylene oxide with CO₂ | Organic micromolecule system | Catalyst for cycloaddition | google.com |

Solvent Effects and Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound is notably influenced by the solvent system employed, which can affect reaction rates, yields, and the ease of product separation. Traditional methods, such as the acid-catalyzed hydrolysis of 3,3,3-trifluoro-1,2-epoxypropane, often result in low yields, sometimes below 30%. A significant challenge in these aqueous hydrolysis methods is the high solubility of the resulting diol in water, which complicates the separation and purification process, leading to potential product loss. google.com

In the broader context of diol synthesis, studies on related compounds have shown that solvent composition can dramatically alter catalytic activity. For instance, in the aerobic oxidation of other propanediols, the presence of water in a methanol (B129727) solvent has been observed to inhibit the catalytic activity of Au/TiO2 catalysts. nih.gov This inhibition is linked to changes in the diffusion and adsorption properties of the reactants on the catalyst surface. nih.gov Such findings underscore the critical role of solvent choice in optimizing reaction conditions.

In response to the challenges of traditional methods, green chemistry approaches are being explored to develop more environmentally friendly and efficient syntheses. One promising method involves the co-production of this compound and 3,3,3-trifluoropropene carbonate. google.com This process utilizes 3,3,3-trifluoro epoxypropane and carbon dioxide under mild conditions, which is advantageous for reducing energy consumption. google.com This method boasts good atom economy, high reaction yields, and an adjustable product distribution, making it a more sustainable alternative. google.com By avoiding the large quantities of water used in hydrolysis, this approach simplifies product separation and reduces waste. google.com

The principles of green chemistry encourage the use of less hazardous reagents and the design of energy-efficient processes. youtube.com The co-production method aligns with these principles by utilizing carbon dioxide, a readily available and non-toxic reagent, and operating under milder temperature and pressure conditions compared to some traditional syntheses. google.com

Large-Scale Synthesis Considerations for this compound

The transition from laboratory-scale synthesis to the large-scale industrial production of this compound requires careful consideration of several factors to ensure economic viability, safety, and efficiency. Traditional synthetic routes, such as the direct oxidation of 3,3,3-trifluoropropene, can be complex and less efficient for industrial applications. One such method involves a complex catalytic system, which, despite the short reaction sequence, suffers from low selectivity. google.com

A significant hurdle in the large-scale production via hydrolysis of 3,3,3-trifluoro-1,2-epoxypropane is the low yield and the difficulty in separating the product from the aqueous reaction medium. google.com These factors can lead to high production costs and significant solvent waste, making the process less attractive for industrial-scale manufacturing.

For industrial production, a continuous process is often favored over a batch process due to its potential for higher throughput and more consistent product quality. The co-production of this compound and 3,3,3-trifluoropropene carbonate presents a potentially more viable route for large-scale synthesis. google.com This method's high reaction yield and the ability to adjust the ratio of the two valuable products offer significant economic advantages. google.com Furthermore, the milder reaction conditions and improved atom economy contribute to a more sustainable and cost-effective industrial process. google.com The development of robust and reusable catalysts is also a key consideration for continuous, large-scale operations.

The table below summarizes key considerations for different synthetic routes.

| Synthetic Route | Advantages | Disadvantages | Suitability for Large-Scale |

| Acid-Catalyzed Hydrolysis of Epoxide | Simple reagents | Low yield (<30%) , Difficult product separation in water google.com | Low |

| Oxidation of 3,3,3-Trifluoropropene | Short reaction steps | Complex catalyst system, Low selectivity google.com | Moderate |

| Co-production with TFPC | High yield, Good atom economy, Mild conditions, Adjustable product ratio google.com | Requires handling of gaseous CO2 under pressure | High |

Chemical Reactivity and Reaction Mechanisms of 3,3,3 Trifluoropropane 1,2 Diol

Oxidation Reactions of 3,3,3-Trifluoropropane-1,2-diol

The oxidation of this compound can proceed via different pathways, yielding various products depending on the reagents and reaction conditions. The primary sites of oxidation are the primary and secondary hydroxyl groups.

The conversion of this compound to trifluorolactic acid represents an oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. This transformation is characteristic of vicinal diols. While a specific documented synthesis from this exact precursor is not prevalent, the mechanism can be inferred from established methods for the oxidative cleavage of vicinal diols to carboxylic acids. organic-chemistry.orgacs.org

One plausible pathway involves a two-step process. The first step is the oxidation of the diol to an intermediate α-hydroxy ketone, 1,1,1-trifluoro-3-hydroxyacetone. This can be achieved using a variety of oxidizing agents. Subsequently, this α-hydroxy ketone can undergo further oxidation, leading to the cleavage of the C-C bond to form trifluoroacetic acid and formic acid.

Alternatively, a one-pot oxidative cleavage can be employed using strong oxidizing agents. acs.org For instance, reagents like periodates (e.g., NaIO₄) or lead tetraacetate are known to cleave the C-C bond of vicinal diols directly to form carbonyl compounds. In the case of this compound, this would initially yield trifluoroacetaldehyde (B10831) and formaldehyde. The trifluoroacetaldehyde intermediate would then be rapidly oxidized to trifluorolactic acid in the presence of a suitable oxidant. libretexts.org Catalytic systems, such as those employing nitroxyl (B88944) radicals like AZADO in conjunction with a stoichiometric oxidant like PhI(OAc)₂, are also effective for the one-pot oxidative cleavage of vicinal diols to their corresponding carboxylic acids under mild conditions. acs.org

A proposed reaction pathway is detailed below:

Step 1: Formation of a cyclic intermediate. The oxidizing agent (e.g., periodate) reacts with the diol to form a cyclic ester intermediate.

Step 2: C-C bond cleavage. This intermediate undergoes a concerted decomposition, leading to the cleavage of the C1-C2 bond and the formation of trifluoroacetaldehyde and formaldehyde.

Step 3: Oxidation to carboxylic acid. The highly reactive trifluoroacetaldehyde is then oxidized to trifluorolactic acid.

Depending on the choice of oxidant and reaction conditions, the oxidation of this compound can be controlled to yield products other than trifluorolactic acid. Milder oxidation of the secondary alcohol can lead to the formation of the corresponding ketone, 1,1,1-trifluoro-3-hydroxyacetone. nih.gov Selective oxidation of the primary alcohol is more challenging but could theoretically yield the corresponding aldehyde, 2,3-dihydroxy-3,3,3-trifluoropropanal.

Common oxidizing agents that can be employed for such transformations are listed in the table below.

| Oxidizing Agent | Potential Product(s) | Reaction Type |

| Sodium periodate (B1199274) (NaIO₄) | Trifluoroacetaldehyde, Formaldehyde | Oxidative Cleavage |

| Lead tetraacetate (Pb(OAc)₄) | Trifluoroacetaldehyde, Formaldehyde | Oxidative Cleavage |

| Dess-Martin periodinane | Ketones/Aldehydes | Alcohol Oxidation |

| Potassium permanganate (B83412) (KMnO₄) | Carboxylic acids (via cleavage) | Strong Oxidation |

| Chromium trioxide (CrO₃) | Ketones/Carboxylic acids | Strong Oxidation |

Reduction Reactions of this compound

The reduction of this compound is less commonly described in the literature compared to its oxidation. The hydroxyl groups are generally not reducible under standard catalytic hydrogenation conditions. However, they can be converted to other functional groups that are subsequently reducible. For instance, conversion of the diol to a di-halide or a di-tosylate followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄) would yield 3,3,3-trifluoropropane. Direct reduction of the diol functionality itself is not a typical reaction pathway.

Nucleophilic and Electrophilic Reactions Involving this compound

The hydroxyl groups of this compound are nucleophilic and can participate in a variety of reactions, including esterification and etherification. The strong electron-withdrawing effect of the adjacent trifluoromethyl group increases the acidity of the hydroxyl protons, potentially enhancing their reactivity as nucleophiles under basic conditions.

Esterification: The diol can react with carboxylic acids, acid chlorides, or anhydrides to form mono- or di-esters. These reactions are typically catalyzed by an acid or a base.

Etherification: The formation of ethers can be achieved via reactions such as the Williamson ether synthesis, where the diol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

The hydroxyl groups can also act as leaving groups after protonation or conversion to a better leaving group (e.g., tosylate). This would allow for nucleophilic substitution reactions at the C1 and C2 positions.

Intramolecular and Intermolecular Hydrogen Bonding in this compound Systems

Hydrogen bonding plays a crucial role in determining the physical and chemical properties of this compound. The molecule contains both hydrogen bond donors (the two -OH groups) and acceptors (the oxygen atoms of the -OH groups and the fluorine atoms of the -CF₃ group). nih.gov

Intramolecular Hydrogen Bonding: Due to the proximity of the two hydroxyl groups in a 1,2-diol configuration, intramolecular hydrogen bonding can occur. nih.gov This involves the formation of a hydrogen bond between the hydrogen of one hydroxyl group and the oxygen of the adjacent hydroxyl group, creating a five-membered ring-like conformation. This internal hydrogen bonding can influence the molecule's conformation and the relative acidity of the hydroxyl protons.

Intermolecular Hydrogen Bonding: In the liquid state or in solution, this compound molecules can form extensive networks of intermolecular hydrogen bonds with each other or with other protic or polar solvent molecules. rsc.org The hydroxyl groups are the primary sites for this type of interaction. The fluorine atoms of the trifluoromethyl group can also act as weak hydrogen bond acceptors. nih.gov This extensive hydrogen bonding is responsible for the compound's relatively high boiling point and its solubility in polar solvents.

| Hydrogen Bond Type | Donor | Acceptor | Significance |

| Intramolecular | -OH | Adjacent -OH | Influences molecular conformation and reactivity. nih.gov |

| Intermolecular | -OH | -OH (on another molecule) | Affects physical properties like boiling point and viscosity. rsc.org |

| Intermolecular | -OH | Solvent molecule | Determines solubility in various solvents. |

| Intermolecular | Solvent molecule | -OH or -CF₃ | Influences solvation and reactivity. nih.gov |

Reactivity of the Trifluoromethyl Group in this compound

The trifluoromethyl (-CF₃) group is a key determinant of the reactivity of this compound. Its influence is primarily electronic and steric.

Electronic Effects: The -CF₃ group is one of the strongest electron-withdrawing groups in organic chemistry. This is due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I effect) has several consequences:

Increased Acidity: It increases the acidity of the adjacent hydroxyl protons, making them more susceptible to deprotonation.

Destabilization of Carbocations: It would strongly destabilize any carbocation formation at the C2 position, making Sₙ1-type reactions at this center highly unfavorable.

Activation towards Nucleophilic Attack: The electron-withdrawing nature of the -CF₃ group can make the adjacent carbon atoms more electrophilic and thus more susceptible to nucleophilic attack, although this effect is less pronounced than its influence on acidity.

Steric Effects: The trifluoromethyl group is sterically demanding. Research comparing its steric effect to other substituents has shown it to be larger than butyl or phenyl groups. researchgate.net This steric bulk can hinder the approach of reagents to the C2 and C3 positions, thereby influencing the regioselectivity and stereoselectivity of reactions.

Advanced Spectroscopic and Spectrometric Characterization of 3,3,3 Trifluoropropane 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3,3,3-Trifluoropropane-1,2-diol

NMR spectroscopy is a cornerstone for the characterization of this compound, with ¹H, ¹⁹F, and ¹³C nuclei each offering a unique window into the molecule's structure.

¹H NMR Spectroscopic Analysis and Chemical Shifts in this compound

The proton NMR spectrum of this compound reveals the disposition of hydrogen atoms within the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms, particularly the fluorine and oxygen atoms. The protons on the diol backbone (CH and CH₂) experience distinct electronic environments, leading to characteristic signals. The coupling between adjacent protons provides information on the connectivity of the carbon skeleton.

¹⁹F NMR Spectroscopic Analysis and Spin-Spin Coupling in this compound

Fluorine-19 is a highly sensitive nucleus for NMR spectroscopy, making ¹⁹F NMR a powerful tool for analyzing fluorinated compounds. wikipedia.org It offers a wide range of chemical shifts, which are sensitive to the local electronic environment of the fluorine atoms. wikipedia.orghuji.ac.il In this compound, the three fluorine atoms of the trifluoromethyl (CF₃) group are chemically equivalent and thus exhibit a single resonance signal.

A key feature of the ¹⁹F NMR spectrum is the spin-spin coupling between the fluorine and hydrogen nuclei. huji.ac.il The CF₃ group protons will show coupling to the adjacent methine proton (CH). This results in a characteristic splitting pattern, typically a doublet, in the ¹⁹F spectrum, with the magnitude of the coupling constant (J-value) providing information about the through-bond distance and dihedral angle between the coupled nuclei. Long-range couplings between fluorine and other protons in the molecule may also be observed. wikipedia.org

| ¹⁹F NMR Data for Trifluoromethyl Groups | |

| Chemical Shift Range (Organofluorine Compounds) | -50 to -70 ppm (for CF₃ groups) |

| Common Coupling | ¹H, ¹³C |

This table presents typical ¹⁹F NMR data for trifluoromethyl groups in organofluorine compounds.

¹³C NMR Spectroscopic Analysis of this compound

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. oregonstate.edu Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are significantly affected by the attached functional groups. The carbon atom of the CF₃ group will appear at a characteristic chemical shift, and its signal will be split into a quartet due to coupling with the three attached fluorine atoms (a 1:3:3:1 pattern). The carbons of the diol (CH-OH and CH₂-OH) will also have distinct chemical shifts influenced by the hydroxyl groups and the adjacent trifluoromethyl group.

| Typical ¹³C NMR Chemical Shift Ranges | |

| Carbon Environment | Approximate Chemical Shift (ppm) |

| Alkane (C-C) | 10-50 |

| Carbon attached to Halogen (C-X) | 55-80 |

| Carbon attached to Oxygen (C-O) | 60-80 |

This table shows general chemical shift ranges for carbon atoms in different chemical environments.

Stereochemical Elucidation via NMR in this compound Derivatives

For derivatives of this compound, particularly those formed by reactions at the diol moiety, NMR spectroscopy is crucial for determining the relative stereochemistry. For instance, the formation of cyclic derivatives like acetonides from 1,2-diols can be analyzed using ¹³C NMR. The chemical shifts of the acetonide carbons and methyl groups are highly dependent on the stereochemical relationship (syn or anti) of the diol. univ-lemans.fr This method, while established for 1,3-diols, provides a powerful analogy for how derivatization can be used to elucidate the stereochemistry of 1,2-diols through predictable chemical shift correlations in their cyclic derivatives. univ-lemans.fr Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can also be employed to determine through-space proximities of atoms, further aiding in the assignment of stereochemistry.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is instrumental in identifying functional groups and studying non-covalent interactions like hydrogen bonding.

Infrared (IR) Spectroscopy for Intramolecular Hydrogen Bonding in this compound

The IR spectrum of this compound is characterized by absorption bands corresponding to the various vibrational modes of its functional groups. msu.edu Of particular interest is the O-H stretching region, which provides evidence for hydrogen bonding. In dilute solutions of non-polar solvents, intramolecular hydrogen bonding between the two hydroxyl groups, or between a hydroxyl group and the fluorine atoms, can be observed.

Raman Jet Spectroscopy for Conformational Assignments of this compound

The conformational landscape of flexible molecules like this compound is crucial for understanding their chemical behavior and interactions. Techniques such as rotational spectroscopy, often combined with quantum chemical calculations, are powerful tools for investigating the multiple spatial arrangements, or conformers, a molecule can adopt. umanitoba.canih.gov These methods allow researchers to identify the most stable conformers present in a sample under specific conditions, such as a jet-cooled expansion. nih.gov

For a molecule with several rotatable bonds, the number of possible conformers can be extensive. umanitoba.ca Computational methods, like density functional theory (DFT), are first used to predict the geometries and relative energies of all possible minima on the potential energy surface. umanitoba.canih.gov High-resolution spectroscopic techniques can then experimentally verify these predictions. By analyzing the rotational constants and hyperfine structures in the resulting spectra, individual conformers can be unequivocally assigned. nih.gov The relative intensities of the spectral transitions also provide information about the conformational energy ordering. nih.gov

While these methods are well-established for conformational analysis, specific experimental data from Raman jet spectroscopy for this compound is not extensively documented in the reviewed scientific literature. However, the principles of conformational analysis suggest that the geometric preferences of this diol would be governed by a balance of subtle intramolecular interactions, such as hydrogen bonding and steric repulsion.

Mass Spectrometry of this compound and its Derivatives

Mass spectrometry is a fundamental technique for determining the molecular weight and structural features of a compound through the analysis of its ionized forms and their fragmentation products. tutorchase.com In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (the parent ion) and various fragment ions, known as daughter ions. tutorchase.comlibretexts.org The pattern of these fragments provides a molecular fingerprint that aids in structural elucidation.

For this compound (molar mass: 130.07 g/mol ), the fragmentation pattern is expected to be dictated by its functional groups: two hydroxyl (-OH) groups and a trifluoromethyl (-CF3) group. Common fragmentation patterns for alcohols include the cleavage of the carbon-carbon bond adjacent to the oxygen atom and the loss of a water molecule. libretexts.org The presence of the highly stable trifluoromethyl group will also significantly influence the fragmentation pathways.

Expected fragmentation patterns would include:

Alpha-Cleavage: The breaking of the C-C bond adjacent to a hydroxyl group is a common pathway for alcohols. libretexts.org

Loss of Water: A peak corresponding to the molecular ion minus 18 (M-18) is characteristic of alcohols.

Loss of CF3: Cleavage of the C-C bond can result in the loss of the trifluoromethyl radical, leading to a significant fragment.

Other Fragments: Various other smaller fragments can be formed through successive bond cleavages.

The table below outlines some of the plausible fragment ions and their corresponding mass-to-charge (m/z) ratios that could be expected in the mass spectrum of this compound.

| Plausible Fragment Ion | Structure | m/z (Mass/Charge Ratio) | Notes |

| Molecular Ion | [C₃H₅F₃O₂]⁺ | 130 | The intact molecule with one electron removed. May be of low intensity. |

| Loss of Methyl Group | [C₂H₂F₃O₂]⁺ | 115 | From cleavage of the terminal CH₂OH group. |

| Loss of Water | [C₃H₃F₃O]⁺ | 112 | A common fragmentation for alcohols. |

| Loss of CH₂OH | [C₂H₄F₃O]⁺ | 101 | Alpha-cleavage next to the secondary alcohol. |

| Trifluoromethyl Cation | [CF₃]⁺ | 69 | A stable cation that is often prominent in spectra of trifluoromethyl compounds. |

| Acylium-type Ion | [C₂H₄O₂]⁺ | 60 | Resulting from the loss of the CF₃CH fragment. |

Chiral Tagging for Spectroscopic Analysis using this compound Homologs

Determining the absolute configuration and enantiomeric excess of chiral molecules is a significant challenge in chemistry. While enantiomers have identical physical properties in an achiral environment, including identical rotational spectra, they can be distinguished by converting them into diastereomers. nsf.govacs.org A powerful method for this is "chiral tagging," where a chiral molecule (the tag) is non-covalently complexed with the enantiomers of an analyte. acs.org

A homolog and derivative of this compound, 3,3,3-trifluoro-1,2-epoxypropane (TFO) , has emerged as a promising and effective chiral tag for analysis using microwave spectroscopy. nih.govrsc.org TFO is a small, chiral molecule with a strong and simple rotational spectrum, making it an ideal candidate. nsf.govacs.org

The chiral tagging process using TFO involves the following steps:

Complex Formation: The chiral tag (e.g., (R)-TFO) is introduced into a gaseous sample containing the analyte of unknown chirality. In a supersonic jet expansion, the tag forms non-covalent complexes with both enantiomers of the analyte. This creates two distinct diastereomeric complexes: (R)-TFO...(R)-analyte and (R)-TFO...(S)-analyte.

Spectroscopic Measurement: Because these diastereomers have different three-dimensional structures and thus different moments of inertia, their rotational spectra are unique and distinguishable. acs.org Fourier transform microwave spectroscopy is typically used to measure these spectra with high resolution. nsf.govacs.org

Analysis: By comparing the experimentally observed spectrum with spectra predicted by quantum chemical calculations, the absolute configuration of the analyte can be determined. rsc.org Furthermore, the relative intensities of the rotational transitions corresponding to each diastereomeric complex can be used to quantify the enantiomeric excess of the analyte in the original sample. nsf.gov

This method is highly sensitive and allows for the direct analysis of chiral molecules within complex mixtures without requiring prior separation. acs.org

| Feature | Description | Reference |

| Chiral Tag | 3,3,3-trifluoro-1,2-epoxypropane (TFO) | A homolog/derivative of this compound. nih.govrsc.org |

| Technique | Microwave Spectroscopy / Rotational Spectroscopy | Measures the rotational transitions of the diastereomeric complexes. nsf.govacs.org |

| Principle | Enantiomers are converted into spectroscopically distinct diastereomers via non-covalent bonding with the chiral tag. | nsf.govacs.org |

| Outcome | Determination of absolute configuration and enantiomeric excess of the analyte. | rsc.org |

Computational and Theoretical Investigations of 3,3,3 Trifluoropropane 1,2 Diol

Quantum Mechanical (QM) Calculations on 3,3,3-Trifluoropropane-1,2-diol Conformations

Quantum mechanical calculations have been instrumental in understanding the conformational preferences of this compound. Ab initio molecular orbital calculations have been employed to investigate the stabilities of proposed intermediates in reactions involving this diol. ncl.ac.uk These calculations have indicated that the presence of the trifluoromethyl (CF3) group has a minimal effect on the stability of these intermediates. ncl.ac.uk This finding is particularly noteworthy in the context of its interaction with enzymes like glycerol (B35011) dehydratase, where it acts as a substrate, albeit with lower activity compared to propane-1,2-diol. ncl.ac.uk

Density Functional Theory (DFT) Predictions and Benchmarking for this compound

While specific DFT studies focused solely on this compound are not extensively detailed in the provided search results, the use of ab initio molecular orbital calculations, a closely related quantum mechanical method, has been documented. ncl.ac.uk These calculations have been crucial in assessing the stability of reaction intermediates. ncl.ac.uk Generally, DFT is a powerful tool for predicting molecular properties, and its application to fluorinated compounds like this compound would be valuable for benchmarking against experimental data and other computational methods.

Molecular Dynamics Simulations of this compound in Solution

Currently, there is limited specific information available from the provided search results regarding molecular dynamics simulations of this compound in solution. Such simulations would be beneficial for understanding its solvation dynamics and interactions with solvent molecules, providing a more dynamic picture to complement static quantum mechanical calculations.

Elucidation of Reaction Mechanisms via Computational Chemistry for this compound Transformations

Computational chemistry has played a role in exploring the reaction mechanisms of this compound. For instance, in the context of its interaction with diol dehydratase, ab initio molecular orbital calculations have been used to study the proposed radical-based mechanism. ncl.ac.uk This mechanism involves the abstraction of a hydrogen atom from the diol, followed by a 1,2-shift of a hydroxyl group. ncl.ac.uk The computational results suggested that the trifluoromethyl group does not significantly impact the stability of the radical intermediates in this process. ncl.ac.uk Furthermore, model studies involving γ-irradiation of this compound have been conducted to understand its reactivity, although the expected products were not definitively identified by NMR analysis. ncl.ac.uk

Applications of 3,3,3 Trifluoropropane 1,2 Diol in Advanced Chemical Synthesis

Role of 3,3,3-Trifluoropropane-1,2-diol as a Building Block in Organic Synthesis

This compound serves as a crucial building block, particularly for introducing the trifluoromethyl (CF₃) group, which is a key pharmacophore in many active pharmaceutical ingredients. The diol's structure, featuring two hydroxyl groups on adjacent carbons, offers multiple reaction sites for derivatization and incorporation into larger molecular frameworks. wikipedia.org Its utility stems from its ability to act as a precursor to a variety of trifluoromethyl-substituted compounds through reactions such as oxidation, cyclization, and substitution. The presence of the vicinal diol allows for the formation of cyclic intermediates, which can control stereochemistry and facilitate subsequent transformations. wikipedia.org Chiral versions of this diol, such as (R)-3,3,3-Trifluoropropane-1,2-diol, are particularly sought after as they enable the enantioselective synthesis of complex chiral molecules. chemsrc.comtcichemicals.com

Synthesis of Trifluoromethyl-Substituted Compounds Utilizing this compound

The primary application of this compound is in the synthesis of more complex molecules where the trifluoromethyl group is a critical structural element. It provides a pre-packaged CF₃-containing three-carbon unit that can be elaborated upon. For example, it can be used to synthesize trifluoromethyl-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. researchgate.net The diol can undergo cyclization reactions with various reagents to form rings containing nitrogen, oxygen, or sulfur, with the trifluoromethyl group positioned adjacent to the heteroatom. This approach is often more efficient than attempting to introduce a trifluoromethyl group onto a pre-existing heterocyclic system.

Derivatization of this compound for Specific Synthetic Targets

The two hydroxyl groups of this compound are handles for a wide range of chemical modifications, allowing chemists to tailor the molecule for specific synthetic goals.

One of the most direct derivatizations of this compound is its selective oxidation. The primary and secondary alcohol groups can be oxidized under controlled conditions to yield different products. Selective oxidation of the primary alcohol would yield a trifluoromethyl-substituted aldehyde, while oxidation of the secondary alcohol leads to a valuable α-trifluoromethyl ketone.

Furthermore, a process for the oxidation of 1,2-diols to α-ketols (alpha-hydroxy ketones) using o-iodoxybenzoic acid has been established. google.com Applying this method to this compound would involve the selective oxidation of the secondary hydroxyl group to produce 1,1,1-trifluoro-3-hydroxypropan-2-one. Such fluorinated ketones are significant intermediates in organic synthesis and are precursors to other fluorinated compounds. acs.org

Table 1: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Potential Product | Product Class |

| This compound | Selective Reagent (Secondary -OH) | 1,1,1-Trifluoro-3-hydroxypropan-2-one | α-Ketol |

| This compound | Selective Reagent (Primary -OH) | 2-Hydroxy-3,3,3-trifluoropropanal | α-Hydroxy aldehyde |

| This compound | Strong Oxidizing Agent | 1,1,1-Trifluoropropane-2,3-dione | α-Diketone |

This table represents potential synthetic pathways based on general oxidation reactions of diols.

The diol functionality is well-suited for the synthesis of heterocyclic compounds. Specifically, it can react with primary amines in the presence of a suitable catalyst to form trifluoromethyl-substituted cyclic amines. For instance, the N-heterocyclization of primary amines with diols catalyzed by an Iridium complex is an efficient method for creating five-, six-, and seven-membered cyclic amines. This reaction proceeds through a "borrowing hydrogen" mechanism, where the diol is transiently oxidized to a dicarbonyl compound, which then condenses with the amine, followed by reduction to form the final cyclic amine. Applying this methodology to this compound and a primary amine would likely yield a trifluoromethyl-substituted piperazine (B1678402) or a related N-heterocycle, depending on the nature of the amine used.

This compound as a Solvent or Stabilizing Agent in Chemical Reactions

While primarily used as a building block, the unique properties of fluorinated alcohols suggest that this compound could also function as a specialized solvent or stabilizing agent. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) have gained prominence as unique solvents that can promote challenging chemical reactions. rsc.orgresearchgate.net These solvents exhibit strong hydrogen-bond-donating ability, high polarity, and low nucleophilicity. researchgate.netjst.go.jp They have been shown to stabilize reactive intermediates, such as cations and radicals, and accelerate reaction rates. acs.org

Given its structural similarity, this compound possesses some of these characteristics. The electron-withdrawing trifluoromethyl group increases the acidity of the hydroxyl protons, enhancing its hydrogen-bond-donating capability compared to non-fluorinated diols. researchgate.net This suggests it could be a beneficial solvent or co-solvent in reactions that proceed through polar, cationic, or radical pathways, potentially enabling transformations that are inefficient in conventional organic solvents. jst.go.jpacs.org

Biochemical and Enzymatic Research Involving 3,3,3 Trifluoropropane 1,2 Diol

3,3,3-Trifluoropropane-1,2-diol as a Substrate or Probe for Coenzyme B12-Dependent Enzymes

Coenzyme B12 (adenosylcobalamin) dependent enzymes catalyze a variety of molecular rearrangement reactions. This compound has been utilized as a substrate to probe the mechanisms of some of these complex enzymes.

Diol dehydratase is a coenzyme B12-dependent enzyme that catalyzes the conversion of 1,2-diols to their corresponding aldehydes. nih.gov Research has shown that this compound acts as a substrate for diol dehydratase, although it is considered a relatively poor one. berkeley.edunih.gov The interaction has provided significant mechanistic insights into the enzyme's function.

The reaction proceeds in two main stages. First, the diol dehydratase, using its adenosylcobalamin cofactor, converts this compound into 3,3,3-trifluoropropionaldehyde. nih.gov This enzymatic step follows the generally accepted radical mechanism, where the coenzyme's Co-C bond undergoes homolysis. nih.gov Spectroscopic studies using optical and electron paramagnetic resonance (EPR) have detected the formation of cob(II)alamin and a substrate-derived organic radical intermediate during the steady state of the reaction. nih.gov

However, the presence of the trifluoromethyl group introduces distinct characteristics compared to the natural substrate. The steric bulk of the -CF3 group and its destabilizing effect on the adjacent radical center influence the reaction mechanism. nih.gov Despite being a poor substrate, its processing does not lead to significant mechanism-based inactivation of the enzyme. berkeley.edunih.gov

The second stage of the reaction involves the non-enzymatic degradation of the 3,3,3-trifluoropropionaldehyde product. nih.gov This intermediate is unstable and undergoes complete defluorination, ultimately yielding acetaldehyde. nih.gov This process likely proceeds through intermediates such as 3,3-difluoropropenal and malonic semialdehyde. nih.gov

Table 1: Interaction of this compound with Diol Dehydratase

| Feature | Description | Reference |

|---|---|---|

| Substrate Activity | Acts as a poor substrate. | berkeley.edu, nih.gov |

| Enzyme Inactivation | Does not cause significant mechanism-based inactivation. | berkeley.edu |

| Enzymatic Product | 3,3,3-Trifluoropropionaldehyde. | nih.gov |

| Final Product | Acetaldehyde (formed via non-enzymatic defluorination). | nih.gov |

| Mechanistic Insight | Involves formation of cob(II)alamin and a substrate-derived radical. | nih.gov |

| Effect of CF3 Group | Steric bulk and electronic effects impact the stability of the radical intermediate. | nih.gov |

Ethanolamine (B43304) ammonia-lyase is another coenzyme B12-dependent enzyme that catalyzes the deamination of vicinal amino alcohols, such as ethanolamine, to an aldehyde and ammonia. wikipedia.orgrsc.org The catalytic mechanism involves the abstraction of a hydrogen atom from the substrate to form a substrate radical, facilitated by the adenosylcobalamin cofactor. nih.gov

While the mechanism of ethanolamine ammonia-lyase has been studied with its native substrates and various analogs like isopropanolamine, there is currently no specific research documented on the interaction between this enzyme and this compound. nih.gov Therefore, it is unknown whether this fluorinated diol can act as a substrate or inhibitor for ethanolamine ammonia-lyase or how the trifluoromethyl group would influence such an interaction.

Model Studies on Biochemical Interactions of this compound

Understanding the fundamental chemical reactivity of this compound with key biological molecules is essential for predicting its behavior in more complex systems.

There is a lack of specific model studies detailing the direct reactivity of this compound with amino acids and phosphate (B84403) groups. However, general research into fluorinated alcohols provides some context. Fluorinated alcohols are known to have unique solvent properties, including high hydrogen-bonding donor ability and low nucleophilicity. researchgate.net

Molecular dynamics simulations have shown that fluorinated alcohols, when interacting with lipid bilayers, tend to localize near the lipid phosphate groups at the bilayer-solution interface. This suggests a potential for interaction, although not necessarily a covalent reaction. The strong electron-withdrawing nature of the fluorine atoms can also decrease the pKa of the adjacent hydroxyl groups, potentially influencing non-covalent interactions like hydrogen bonding with amino acid residues or phosphate groups in a biological environment. mdpi.com

Biological Implications of Trifluoromethyl Groups in Diol Structures

The incorporation of a trifluoromethyl (-CF3) group into a diol structure, such as in this compound, has significant biological implications. The -CF3 group is often used in medicinal chemistry as a bioisostere for a methyl group or a chlorine atom. wikipedia.orgnih.gov

Key implications include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic oxidation. nih.gov Replacing a metabolically vulnerable methyl group with a -CF3 group can increase a molecule's half-life and reduce the required dose. nih.gov

Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. wikipedia.org This can alter the acidity or basicity of nearby functional groups, influencing how the molecule interacts with biological targets like enzyme active sites. wikipedia.orgmdpi.com

Conformational Effects: The steric bulk of the -CF3 group, which is larger than a methyl group, can influence the preferred conformation of a molecule, which in turn affects its binding affinity and specificity for a biological receptor. emory.edu

These properties make trifluoromethyl-containing compounds like this compound valuable probes for studying enzyme mechanisms and as building blocks in the design of new therapeutic agents.

Exploration of 3,3,3 Trifluoropropane 1,2 Diol in Materials Science Precursors

3,3,3-Trifluoropropane-1,2-diol as a Precursor for Fluorinated Polymers

This compound serves as a critical building block in the synthesis of a variety of fluorinated polymers. The presence of the trifluoromethyl group is instrumental in modifying the properties of the resulting polymers, leading to materials with specialized applications.

One notable application is in the production of fluorinated silicones. For example, 3,3,3-trifluoropropene (B1201522), a chemical precursor to the diol, is used in the synthesis of poly(trifluoropropyl methyl siloxane). nih.gov This polymer, marketed under trade names like Silastic®, exhibits exceptional properties including inertness to chemicals, low surface tension, and a low glass transition temperature. nih.gov The synthesis of such polymers often involves the hydrosilylation of 3,3,3-trifluoropropene, followed by hydrolysis to form siloxanes which are then polymerized.

Furthermore, this compound itself can be used as a monomer in condensation polymerization reactions. Its two hydroxyl groups can react with dicarboxylic acids or their derivatives to form fluorinated polyesters. The incorporation of the trifluoromethyl group into the polyester (B1180765) backbone can significantly enhance the polymer's hydrophobicity, thermal stability, and chemical resistance.

Research has also explored the use of related fluorinated monomers in creating advanced polymers. For instance, fluorinated-phosphonic acid methacrylates have been synthesized for use as anti-corrosion coatings. nih.gov These materials demonstrate the potential of incorporating fluorine-containing moieties to develop high-performance polymers.

Table 1: Examples of Fluorinated Polymers and Precursors

| Polymer/Precursor | Key Features | Resulting Polymer Properties |

|---|---|---|

| Poly(trifluoropropyl methyl siloxane) | Derived from 3,3,3-trifluoropropene | Inert to chemicals, low surface tension, low glass transition temperature nih.gov |

| Fluorinated Polyesters | Synthesized from this compound | Enhanced hydrophobicity, thermal stability, and chemical resistance |

| Fluorinated-phosphonic acid methacrylates | Monomers for anti-corrosion coatings | High contact angles, stability to hydrolysis nih.gov |

Synthesis of Fluorinated Refrigerants and Other Industrial Compounds from this compound

The versatile chemical nature of this compound allows for its conversion into other valuable industrial compounds, including potential fluorinated refrigerants and surfactants. The synthesis of such compounds often involves leveraging the reactivity of the hydroxyl groups and the influence of the trifluoromethyl group.

While direct synthesis of commercial refrigerants from this compound is not widely documented, its structure suggests potential pathways. For instance, dehydrofluorination or other elimination reactions could theoretically be employed to produce unsaturated fluorinated compounds, which are a class of modern refrigerants with low global warming potential.

A more established application is the synthesis of fluorinated surfactants. The related compound, 3,3,3-trifluoropropene, can be telomerized and chemically modified to produce a range of ionic and non-ionic surfactants. rsc.org These surfactants exhibit good inertness to acids and bases and have critical micellar concentration values comparable to perfluorooctanoic acid (PFOA). rsc.org The synthesis routes involve steps such as radical or thermal telomerization, followed by chemical modifications like nucleophilic substitution or esterification to introduce the desired hydrophilic head group. rsc.org

Additionally, a patent describes a method for the co-production of 3,3,3-trifluoropropene carbonate and 3,3,3-trifluoro-1,2-propanediol. google.com The carbonate derivative is noted for its potential application as an electrolyte cosolvent in lithium-ion batteries and as a reaction solvent in drug synthesis and fine chemical engineering. google.com

Table 2: Industrial Compounds Derived from this compound and its Precursors

| Compound | Synthesis Approach | Potential Applications |

|---|---|---|

| Fluorinated Surfactants | Telomerization and chemical modification of 3,3,3-trifluoropropene rsc.org | Alternatives to PFOA, stable in acidic and basic conditions rsc.org |

| 3,3,3-Trifluoropropene Carbonate | Reaction of 3,3,3-trifluoropropylene oxide with carbon dioxide google.com | Electrolyte cosolvent, reaction solvent google.com |

Development of Advanced Materials Incorporating this compound Moieties

The incorporation of this compound moieties into materials is a key strategy for developing advanced materials with tailored properties. The presence of the trifluoromethyl group often leads to enhanced performance characteristics.

An example of such advanced materials is the development of fluorinated copolymers for specialized applications. For instance, copolymers of 1,1,3,3,3-pentafluoropropene (B1294464) (PFP) with other fluorinated monomers like 3,3,3-trifluoropropene (TFP) have been investigated. nih.gov These copolymers can be either amorphous fluoroelastomers or fluorothermoplastics with a wide range of glass transition temperatures and good thermal stability. nih.gov

In the realm of surface modification, fluorinated polymers are used to create coatings with low surface energy and anti-corrosion properties. A study on fluorinated-phosphonic acid methacrylates demonstrated the synthesis of copolymers that can be immobilized on stainless steel surfaces, resulting in high water contact angles and stability against hydrolysis. nih.gov This highlights the role of fluorinated moieties in creating robust and protective surface layers.

Furthermore, the synthesis of poly[methyl(3,3,3-trifluoropropyl)siloxane] (PTFPMS) with selective end groups has been a subject of research. researchgate.net The ability to control the end groups of this fluorinated silicone allows for the tuning of its properties, such as thermal stability. researchgate.net For example, polymers with vinyl end groups exhibit higher thermal stability than those with hydroxyl end groups. researchgate.net

Table 3: Properties of Advanced Materials Incorporating Fluorinated Moieties

| Material | Incorporated Moiety | Key Property Enhancements |

|---|---|---|

| Poly(PFP-ter-VDF-ter-M3) Terpolymers | 1,1,3,3,3-pentafluoropropene (PFP) and 3,3,3-trifluoropropene (TFP) | Amorphous fluoroelastomers or fluorothermoplastics, good thermal stability nih.gov |

| Fluorinated-phosphonic acid methacrylate (B99206) copolymers | Fluorinated methacrylate monomers | High water contact angles, anti-corrosion, stability to hydrolysis nih.gov |

| Poly[methyl(3,3,3-trifluoropropyl)siloxane] (PTFPMS) | Methyl(3,3,3-trifluoropropyl)siloxane | Tunable thermal stability based on end groups researchgate.net |

Future Directions and Emerging Research Avenues for 3,3,3 Trifluoropropane 1,2 Diol

Unexplored Synthetic Pathways to 3,3,3-Trifluoropropane-1,2-diol

While established methods for the synthesis of this compound exist, the exploration of novel and more efficient synthetic routes remains a key area of research. Current efforts are focused on developing methodologies that offer improved stereoselectivity, safety, and scalability.

One of the promising, yet relatively unexplored, pathways involves the application of flow chemistry . Continuous-flow microreactors offer significant advantages for fluorination reactions, which can often be hazardous when conducted in traditional batch processes. durham.ac.ukbeilstein-journals.org The use of reagents like diethylaminosulfur trifluoride (DAST) within a contained and controlled flow system can enhance safety and improve reaction efficiency for the synthesis of fluorinated alcohols. durham.ac.ukbeilstein-journals.org The adaptation of such flow chemistry setups for the large-scale production of this compound from suitable precursors presents a significant research opportunity.

Another burgeoning area is the use of biocatalysis to achieve highly stereoselective synthesis of chiral fluorinated compounds. nih.gov Engineered enzymes have demonstrated the ability to catalyze reactions with high enantiomeric excess, which is crucial for the production of single-enantiomer pharmaceuticals. nih.gov Developing a biocatalytic route to (R)- or (S)-3,3,3-trifluoropropane-1,2-diol could provide a more environmentally friendly and efficient alternative to traditional chiral resolution or asymmetric synthesis methods. This could involve the enzymatic reduction of a corresponding ketone or the hydrolysis of an epoxide precursor.

Furthermore, the catalytic asymmetric dihydroxylation (AD) of trifluoromethyl-substituted alkenes, such as 3,3,3-trifluoropropene (B1201522), is a powerful method that could be further optimized for the synthesis of this compound. While the Sharpless asymmetric dihydroxylation is a well-known reaction, its application and refinement for specific substrates like trifluoromethylated alkenes continue to be an active area of research. youtube.comyork.ac.uk

| Potential Synthetic Pathway | Key Advantages | Research Focus |

| Flow Chemistry | Enhanced safety, improved efficiency, scalability. durham.ac.ukbeilstein-journals.org | Optimization of reactor design, catalyst selection, and reaction conditions for continuous production. |

| Biocatalysis | High stereoselectivity, environmentally friendly, mild reaction conditions. nih.gov | Enzyme screening and engineering for specific substrate recognition and high enantiomeric excess. |

| Catalytic Asymmetric Dihydroxylation | Direct formation of chiral diols, high enantioselectivity. youtube.comyork.ac.uk | Catalyst and ligand development for improved reactivity and selectivity with trifluoromethylated alkenes. |

Advanced Catalysis for Reactions of this compound

Beyond its synthesis, the development of advanced catalytic systems for the selective transformation of this compound into other valuable molecules is a significant research frontier. The two hydroxyl groups offer reactive sites for a variety of chemical modifications, and catalysis can play a pivotal role in controlling the selectivity of these reactions.

Research into selective functionalization is a key area. Developing catalysts that can differentiate between the primary and secondary hydroxyl groups of this compound would enable the synthesis of a wide range of derivatives with precise structural control. This could involve the use of sterically hindered catalysts or protecting group strategies guided by catalytic processes.

Furthermore, the use of this compound as a chiral ligand or building block in asymmetric catalysis is an emerging field. The stereocenters of the diol can be used to create a chiral environment around a metal center, influencing the stereochemical outcome of a catalyzed reaction. Exploring the coordination chemistry of this diol with various metals and its application in reactions such as asymmetric hydrogenation, oxidation, or carbon-carbon bond formation could lead to the discovery of novel and highly effective chiral catalysts.

Expanding the Scope of Biochemical and Biological Applications of this compound

The presence of the trifluoromethyl group in this compound suggests significant potential for its use in biochemical and biological applications. The CF3 group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

A notable area of exploration is the development of novel therapeutics . For instance, analogues of 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide have been investigated as orally available general anesthetics with potent anticonvulsant activity. nih.gov This suggests that derivatives of this compound could be explored for their effects on the central nervous system and other biological targets. The diol itself can serve as a starting material for the synthesis of a library of fluorinated compounds to be screened for various biological activities.

| Potential Application Area | Rationale | Research Focus |

| General Anesthetics/Anticonvulsants | Based on the activity of structurally related compounds. nih.gov | Synthesis and screening of ester and ether derivatives for neurological activity. |

| Enzyme Inhibitors | The trifluoromethyl group can act as a bioisostere for other functional groups and enhance binding to enzyme active sites. | Design and synthesis of analogues that mimic the transition state of enzymatic reactions. |

| Metabolic Probes | The fluorine atom can be used as a tracer in metabolic studies using 19F NMR spectroscopy. | Incorporation into molecules to study their metabolic fate and distribution in biological systems. |

Integration of this compound into Novel Material Architectures

The unique properties conferred by fluorine make this compound an attractive monomer for the synthesis of advanced materials. Fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and low surface energy.

One of the most promising applications is in the development of high-performance polymers . The incorporation of this compound into polymer backbones, such as in polyurethanes or polyesters, can significantly alter the material's properties. For example, fluorinated diols are used to synthesize fluorinated polyurethanes with improved thermal stability and low-temperature flexibility. The diol can also be used to create polymers with low dielectric constants, which are highly sought after in the electronics industry for applications in high-speed communication networks.

Another area of interest is the creation of specialty coatings and surfaces . The low surface energy associated with fluorinated compounds can be exploited to create hydrophobic and oleophobic surfaces. Polymers derived from this compound could be used to develop anti-fouling coatings, self-cleaning surfaces, and materials with low coefficients of friction.

Synergistic Research Opportunities with Other Fluorinated Organic Compounds

The study of this compound does not exist in isolation but is part of the broader and rapidly expanding field of organofluorine chemistry. Synergistic research opportunities abound, where knowledge and techniques from the study of other fluorinated compounds can be applied to and benefit from research into this specific diol.

Collaboration with researchers developing new fluorination methodologies is crucial. Advances in methods for introducing fluorine and trifluoromethyl groups into organic molecules can directly impact the synthesis of this compound and its derivatives. Conversely, the unique reactivity of this diol can serve as a testbed for new catalytic systems.

Furthermore, there is significant potential for synergy with the development of other fluorinated building blocks . By combining this compound with other fluorinated monomers, a vast array of new materials with tailored properties can be designed and synthesized. This collaborative approach will be essential for unlocking the full potential of fluorinated compounds in materials science and medicinal chemistry.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 3,3,3-Trifluoropropane-1,2-diol, and how do reaction conditions influence yield?

- Methodological Answer : The diol is synthesized via hydrolysis of 3,3,3-trifluoro-1,2-epoxypropane (epoxide). Two primary methods are:

- CO₂-mediated hydrolysis : Reacting the epoxide with CO₂ in water under mild conditions (30–60°C, 4–48 hours) with organic small-molecule catalysts (e.g., tertiary amines), achieving ~85% yield .

- Acid-catalyzed hydrolysis : Using dilute HCl (0.1 M) and a perfluorinated sulfonic acid resin at 35–45°C for 3–5 hours, followed by neutralization and distillation .

- Key Variables : Temperature, catalyst type, and pH significantly affect epoxide ring-opening efficiency. Excess water may shift equilibrium toward diol formation.

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- ¹H/¹⁹F NMR : Fluorine coupling patterns resolve stereochemistry and confirm trifluoromethyl group integrity. For example, ¹⁹F NMR shows a singlet for the -CF₃ group at δ -70 to -75 ppm .

- GC-MS : Monitors reaction progress and purity; retention times are calibrated against known standards .

- IR Spectroscopy : Hydroxyl (-OH) stretches at 3200–3600 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ .

Advanced Research Questions

Q. How can researchers optimize the epoxide-to-diol conversion to minimize byproducts like carbonate esters?

- Methodological Answer :

- Byproduct Control : CO₂ insertion during hydrolysis can form 3,3,3-trifluoropropylene carbonate. To suppress this:

- Limit CO₂ pressure (<1 atm) and use stoichiometric water .

- Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance water-epoxide miscibility .

- Purification : Fractional distillation under reduced pressure (e.g., 50–60°C at 10 mmHg) separates diol (bp ~160–180°C) from lower-boiling impurities .

Q. What strategies address the hygroscopicity of this compound during storage and handling?

- Methodological Answer :

- Storage : Use argon or nitrogen atmospheres in moisture-resistant containers (e.g., amber glass with PTFE-lined caps) at -20°C .

- Drying : Pre-treatment with molecular sieves (3Å) or azeotropic distillation with toluene removes trace moisture .

Q. How do structural modifications of this compound enhance its utility in lithium-ion battery electrolytes?

- Methodological Answer :

- Derivatization : Reacting the diol with triphosgene forms 3,3,3-trifluoropropylene carbonate, a high-voltage-stable electrolyte additive. Key steps:

- Use tetraglyme as a solvent and tetrabutylammonium bromide as a catalyst at 0°C to minimize side reactions .

- Performance : Fluorine substitution lowers electrolyte viscosity and improves oxidation resistance (>5 V vs. Li/Li⁺) .

Data Contradictions and Resolution

Q. How should researchers reconcile discrepancies in reported diol purity across studies?

- Analysis : Purity variations arise from:

- Analytical Methods : GC may underestimate hydroxyl-containing impurities due to column adsorption, whereas NMR quantifies all proton environments .

- Synthetic Routes : Acid-catalyzed methods (HCl) may introduce chloride residues, affecting electrochemical applications .

- Resolution : Cross-validate purity using multiple techniques (e.g., GC, NMR, Karl Fischer titration) and report method-specific detection limits.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。